molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

2-Butyne-1,4-diol

Cat. No. B031916
CAS RN: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Patent
US04588827

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.